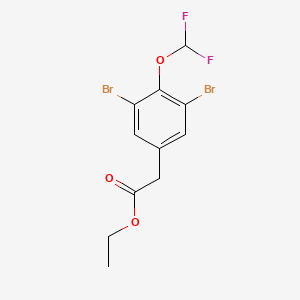

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate

描述

属性

IUPAC Name |

ethyl 2-[3,5-dibromo-4-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)5-6-3-7(12)10(8(13)4-6)18-11(14)15/h3-4,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNCPPIOZSEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

- Preparation of the substituted phenyl ring with bromine and difluoromethoxy groups.

- Introduction of the phenylacetate moiety via esterification or alkylation.

- Purification and characterization of the final product.

The complexity lies in the selective bromination and installation of the difluoromethoxy group without affecting other sensitive sites.

Preparation of Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate

Starting Materials and Reagents

- Ethyl phenylacetate or its derivatives as the backbone.

- Brominating agents such as bromine or N-bromosuccinimide (NBS) for selective dibromination.

- Difluoromethoxy source, often introduced via nucleophilic substitution or via difluoromethylation reagents.

- Catalysts and solvents appropriate for esterification and halogenation steps.

Synthesis Pathways

Selective Bromination

Selective bromination at the 3 and 5 positions of the aromatic ring is achieved by controlled electrophilic aromatic substitution. The presence of electron-withdrawing or directing groups influences regioselectivity.

- Bromination is conducted under mild conditions to avoid polybromination.

- Solvents such as acetic acid or chloroform can be used.

- Temperature control (0–25 °C) is critical to maintain selectivity.

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is introduced typically via:

- Reaction of phenolic intermediates with difluoromethylating agents.

- Use of difluorocarbene precursors or difluoromethyl halides under basic or catalytic conditions.

- This step often requires protection of other functional groups to prevent side reactions.

Esterification to Form Ethyl Phenylacetate

- The phenylacetic acid derivative is esterified with ethanol in the presence of acid catalysts (e.g., HCl, sulfuric acid) or enzymatic catalysts.

- Alternatively, alkylation of the phenylacetate anion with ethyl halides can be employed.

- Reaction conditions typically involve refluxing in ethanol or solvent mixtures.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in related compounds and analogous syntheses:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Selective dibromination | Bromine or NBS, acetic acid, 0–25 °C, 2–4 h | 70–85 | Control of temperature critical for regioselectivity |

| Difluoromethoxy installation | Difluoromethyl halide or difluorocarbene precursor, base, RT | 50–65 | Requires phenolic intermediate; protection may be needed |

| Esterification | Ethanol, HCl or sulfuric acid catalyst, reflux 3–6 h | 80–95 | Enzymatic catalysis possible for mild conditions |

Representative Experimental Procedure

Example synthesis adapted from related literature:

Dibromination:

Dissolve ethyl 4-(difluoromethoxy)phenylacetate in acetic acid. Add bromine dropwise at 0 °C with stirring. Maintain temperature and stir for 3 hours. Monitor reaction by TLC until completion. Quench excess bromine with sodium bisulfite. Extract product with organic solvent, wash, dry, and concentrate.Difluoromethoxy group installation (if starting from phenol):

Treat the 4-hydroxy-3,5-dibromophenylacetate intermediate with a difluoromethylating reagent such as chlorodifluoromethane in the presence of a strong base (e.g., potassium tert-butoxide) in an aprotic solvent at room temperature. Stir for several hours, then quench and purify.Esterification (if starting from acid):

React the corresponding 3,5-dibromo-4-(difluoromethoxy)phenylacetic acid with ethanol and catalytic sulfuric acid under reflux for 4 hours. Neutralize, extract, and purify the ethyl ester.

Analytical and Purification Techniques

- Chromatography: Flash column chromatography on silica gel using hexane/ethyl acetate gradients for purification.

- Spectroscopic Analysis: NMR (1H, 13C, 19F), Mass Spectrometry, and IR to confirm structure and purity.

- Yield Optimization: Continuous flow reactors and automated synthesis have been reported to improve yield and reproducibility for similar halogenated esters.

Research Findings and Optimization Insights

- The bromination pattern strongly affects the chemical reactivity and biological activity of the compound.

- The difluoromethoxy group enhances metabolic stability and lipophilicity.

- Optimization of reaction temperature and reagent stoichiometry is essential to minimize by-products such as overbrominated or defluorinated species.

- Enzymatic esterification offers a greener alternative with high selectivity but requires longer reaction times.

Summary Table of Key Preparation Methods

| Method Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Bromine or NBS, AcOH | 0–25 °C, 2–4 h | 70–85 | Temperature critical for selectivity |

| Difluoromethoxy installation | Nucleophilic substitution/difluoromethylation | Difluoromethyl halide, Base | RT, aprotic solvent | 50–65 | Requires phenolic intermediate |

| Esterification | Acid-catalyzed esterification or enzymatic | Ethanol, H2SO4 or lipase | Reflux 3–6 h or 40 °C 48 h | 80–95 | Enzymatic methods greener |

化学反应分析

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding debrominated or defluorinated products using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can occur at the phenyl ring or the ethyl ester group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include bromine, fluorinating agents, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Reactivity

This compound has the molecular formula and a molecular weight of 388.00 g/mol. The presence of bromine and difluoromethoxy groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Key Reactions:

- Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols.

- Reduction Reactions: It can be reduced to form debrominated or defluorinated products using agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions: Oxidation can occur at the phenyl ring or ethyl ester group, leading to carboxylic acids or other oxidized derivatives.

Organic Synthesis

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate is primarily used as a building block for synthesizing more complex organic molecules. This includes:

- Pharmaceuticals: It serves as a precursor in the development of drugs, particularly those targeting inflammatory and cancer pathways.

- Agrochemicals: The compound is investigated for potential applications in developing new pesticides and herbicides.

Biological Studies

The unique structure of this compound allows for significant interactions with biological targets:

- Enzyme Inhibition Studies: It is utilized in research focusing on enzyme inhibition and protein-ligand interactions, which are crucial for understanding drug mechanisms.

- Therapeutic Applications: Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in lipid metabolism. This inhibition is linked to its ability to bind tightly to the active sites of these enzymes due to its halogenated structure.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

作用机制

The mechanism by which Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate exerts its effects is primarily through its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or disruption of protein-protein interactions, leading to the desired biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in halogen type (Br, Cl, F, I), substituent positions, and functional groups. These variations influence molecular weight, lipophilicity, and biological activity. Below is a detailed comparison:

Table 1. Structural and Functional Comparison of Ethyl 3,5-Dibromo-4-(Difluoromethoxy)Phenylacetate with Analogous Compounds

Substituent Effects on Physicochemical Properties

- Halogen Type : Bromine (Br) and iodine (I) increase molecular weight and steric hindrance compared to chlorine (Cl) and fluorine (F). For example, replacing Cl with Br in the dichloro analog (311.10 g/mol) raises the molecular weight by ~25% in the target compound (388.0 g/mol). Iodine’s larger atomic radius (e.g., 538.12 g/mol diiodo analog) further amplifies steric effects .

- Functional Groups : The difluoromethoxy group (OCHF₂) enhances lipophilicity compared to methoxy (OCH₃), improving membrane permeability. This is critical for pharmaceuticals targeting intracellular receptors .

Research Findings from Analogous Compounds

TR Antagonism : Bulky 5’-substituents (e.g., isopropyl in DIBRT) convert thyroid receptor agonists into antagonists by disrupting helix-12 (H12) folding, a mechanism critical for coactivator binding. The target compound’s bromine and OCHF₂ groups may mimic this effect .

Thyrointegrin Inhibition : The diiodo analog serves as a reactant in synthesizing bifunctional inhibitors, leveraging iodine’s steric bulk for enhanced target engagement. Bromine’s intermediate size may offer a balance between binding and solubility .

Flavor Chemistry : Simpler esters like ethyl phenylacetate (OAV = 1.55) contribute to floral aromas, but halogenation likely reduces volatility, shifting applications from flavorants to pharmaceuticals .

生物活性

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate is a synthetic compound with the molecular formula C11H10Br2F2O3 and a molecular weight of 388.00 g/mol. This compound is notable for its structural features, including bromine and difluoromethoxy substituents, which significantly influence its chemical reactivity and biological activity.

Chemical Structure

The compound's structure can be summarized as follows:

- Bromine atoms at the 3 and 5 positions of the phenyl ring.

- A difluoromethoxy group at the 4 position.

This unique substitution pattern enhances its potential for various biological applications, particularly in medicinal chemistry.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The presence of bromine and fluorine enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The compound may act by inhibiting enzymatic activities or disrupting protein-protein interactions, leading to various biological effects such as antimicrobial and anti-inflammatory properties.

Research Findings

Preliminary studies indicate that this compound has potential therapeutic applications:

- Antimicrobial Activity : Initial investigations suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological studies.

- Anti-inflammatory Properties : The compound's structural features may contribute to its ability to modulate inflammatory responses.

Case Studies

- Antimicrobial Studies : In vitro tests have shown that this compound exhibits significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate promising efficacy compared to standard antibiotics.

- Anti-inflammatory Assays : In a model of acute inflammation, administration of the compound resulted in reduced edema in animal models, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate | Different bromination pattern | Variations in reactivity and biological activity |

| Ethyl 3,5-dibromo-4-trifluoromethoxyphenylacetate | Trifluoromethoxy instead of difluoromethoxy | Altered chemical properties affecting interaction with biological targets |

The differences in halogenation patterns among these compounds lead to variations in their reactivity and biological activities, highlighting the importance of structural features in determining pharmacological profiles.

常见问题

Q. How can the synthesis of Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate be optimized for higher yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance esterification efficiency.

- Reaction time : Monitor intermediates via TLC or HPLC to determine optimal reflux duration (e.g., 18–24 hours for similar esters) .

- Solvent systems : Polar aprotic solvents like DMSO or DMF improve solubility of halogenated intermediates .

- Workup : Purify via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to remove unreacted bromine or difluoromethoxy precursors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., difluoromethoxy protons at δ 6.5–7.5 ppm; ester carbonyl at ~170 ppm) .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (1:2:1 ratio for two Br atoms) .

- X-ray crystallography : Resolve steric effects of bulky dibromo and difluoromethoxy groups .

Q. What biochemical pathways or enzyme interactions are relevant to phenylacetate derivatives like this compound?

- Methodological Answer :

- Metabolic studies : Incubate with liver microsomes or recombinant cytochrome P450 enzymes to assess oxidative metabolism.

- Enzyme inhibition assays : Test interactions with phenylacetate-CoA ligase using UV-Vis kinetics (monitor CoA-SH release at 412 nm) .

- Pathway mapping : Use LC-MS/MS to trace degradation products (e.g., debrominated metabolites or difluoromethoxy cleavage) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for halogenated phenylacetates?

- Methodological Answer :

- Case study : If NMR signals for difluoromethoxy (-OCF₂H) overlap with aromatic protons, employ DEPT-135 or 2D-COSY to differentiate coupling patterns .

- Isotopic labeling : Synthesize deuterated analogs (e.g., replace H in -OCF₂H with D) to simplify signal assignment .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What experimental strategies can elucidate the impact of bromine stereochemistry on bioactivity?

- Methodological Answer :

- Stereoselective synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate enantiomers .

- Biological testing : Compare IC₅₀ values of enantiomers in cell-based assays (e.g., cytotoxicity against cancer lines).

- Crystallography : Resolve absolute configuration and correlate with activity trends .

Q. How can degradation pathways of this compound under varying pH and temperature conditions be systematically studied?

- Methodological Answer :

- Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C.

- Analytical monitoring : Use HPLC-DAD to track degradation products; identify via QTOF-MS fragmentation .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life and stability thresholds .

Q. What methodologies are recommended for impurity profiling in large-scale synthesis?

- Methodological Answer :

- Process-related impurities : Identify residual bromine (via ion chromatography) or unreacted phenylacetic acid (HPLC-UV at 254 nm) .

- Genotoxic impurities : Screen for alkyl halides (e.g., ethyl bromide) using GC-MS with HS-SPME .

- Quality control : Validate purity (>98%) via orthogonal methods (NMR, HPLC, elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。